4-Bromobenzenesulfonic acid hydrate

Catalog No.
S2667610
CAS No.
79326-93-5
M.F
C6H7BrO4S
M. Wt
255.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzenesulfonic acid hydrate

CAS Number

79326-93-5

Product Name

4-Bromobenzenesulfonic acid hydrate

IUPAC Name

4-bromobenzenesulfonic acid;hydrate

Molecular Formula

C6H7BrO4S

Molecular Weight

255.08

InChI

InChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2

InChI Key

JHULXEZFSDUIRI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)O)Br.O

Solubility

not available

Organic Synthesis:

  • Sulfonation reactions: 4-Bromobenzenesulfonic acid hydrate serves as a sulfonating agent, introducing a sulfo group (-SO3H) into organic molecules. This process is crucial in the synthesis of various chemicals, including pharmaceuticals, dyes, and detergents [].
  • Aromatic substitution reactions: The compound can participate in aromatic substitution reactions, replacing a hydrogen atom on an aromatic ring with a desired functional group. This versatility allows for the creation of diverse aromatic compounds with specific properties.

Catalyst:

  • Acidic reactions: Due to its acidic nature, 4-bromobenzenesulfonic acid hydrate can act as a catalyst in various acid-mediated reactions. These reactions encompass a wide range of organic transformations, including condensation, hydrolysis, and rearrangement reactions.

Research intermediate:

  • Preparation of other sulfonic acids: 4-Bromobenzenesulfonic acid hydrate can serve as a starting material for the synthesis of other sulfonic acids through various chemical transformations. These derivatives often find applications in organic synthesis and material science.

4-Bromobenzenesulfonic acid hydrate, with the chemical formula C6H7BrO4SC_6H_7BrO_4S and CAS number 79326-93-5, is a sulfonic acid derivative of bromobenzene. It appears as a white to off-white crystalline solid and is highly soluble in water, making it useful in various chemical applications. The molecular weight of this compound is approximately 255.09 g/mol .

4-BrBSA hydrate primarily acts as a Brønsted-Lowry acid due to the presence of the sulfonic acid group. This allows it to donate a proton (H+) in reactions. The acidic nature also facilitates the activation of electrophilic aromatic substitution reactions.

4-BrBSA hydrate can be irritating to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound. Specific data on its toxicity is not readily available. However, as a general rule, handle all unknown organic acids with caution and follow safe laboratory practices [].

Please note:

  • The information on the mechanism of action is limited. Further research might be needed to understand its specific role in biological systems (if any).
  • Data on safety and hazards might be available from specific suppliers' safety data sheets (SDS).
Typical of sulfonic acids:

  • Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can be replaced by other electrophiles, facilitating further functionalization of the aromatic system.
  • Formation of Salts: It can react with bases to form sulfonate salts, which are often more soluble and easier to handle .

Research indicates that 4-bromobenzenesulfonic acid hydrate exhibits various biological activities, particularly as a potential antibacterial agent. It has been studied for its effects on bacterial growth and may inhibit certain strains, although detailed mechanisms of action remain under investigation. Additionally, its solubility profile suggests that it may have bioavailability in biological systems .

4-Bromobenzenesulfonic acid hydrate can be synthesized through several methods:

  • Sulfonation of Bromobenzene: Bromobenzene can be reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
  • Hydration: The anhydrous form can be hydrated to yield the hydrate form by dissolving it in water under specific conditions.
  • Reflux Methods: Various reflux methods involving bromobenzene and sulfuric acid have also been reported, allowing for higher yields and purities .

This compound has several notable applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Analytical Chemistry: Used as a reagent in various analytical techniques due to its reactive sulfonic group.
  • Biological Research: Investigated for its potential use in studying bacterial resistance and other biological processes .

Interaction studies have focused on how 4-bromobenzenesulfonic acid hydrate interacts with biological systems. Its solubility and reactivity suggest potential interactions with cellular membranes and proteins. Studies have indicated that it may affect enzyme activity or bacterial cell wall integrity, although comprehensive interaction profiles are still being developed .

Several compounds exhibit structural or functional similarities to 4-bromobenzenesulfonic acid hydrate:

Compound NameMolecular FormulaKey Features
4-Chlorobenzenesulfonic acidC6H6ClO3SSimilar structure; chlorine instead of bromine
4-Methylbenzenesulfonic acidC7H8O3SMethyl group substitution; less reactive
Benzene-1,4-disulfonic acidC6H6O6S2Contains two sulfonic groups; higher acidity
4-Nitrobenzenesulfonic acidC6H6N2O3SNitro group addition; different reactivity profile

Uniqueness

The uniqueness of 4-bromobenzenesulfonic acid hydrate lies in its specific bromine substitution on the aromatic ring combined with a sulfonic acid group, which enhances its reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biological applications where both solubility and reactivity are crucial .

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-bromobenzenesulfonic acid [2] [9]. This systematic name reflects the compound's fundamental structure, which consists of a benzene ring substituted with a bromine atom at the para position (carbon 4) and a sulfonic acid functional group [2]. The hydrated form of the compound incorporates water molecules into its crystalline structure, though the core chemical name remains unchanged [6].

The systematic naming follows established IUPAC conventions for aromatic sulfonic acids, where the benzene ring serves as the parent structure [2]. The bromine substituent is designated by the prefix "bromo" with its position indicated by the numeral "4," signifying its location para to the sulfonic acid group [2]. The sulfonic acid functionality is denoted by the suffix "sulfonic acid," which indicates the presence of the -SO₃H group attached directly to the aromatic ring [2] [9].

Alternative systematic nomenclatures include "benzenesulfonic acid, 4-bromo-" and "4-bromobenzene-1-sulfonic acid" [2] [14]. These naming variations follow different systematic approaches but refer to the identical chemical structure [2]. The compound may also be systematically named as "4-bromanylbenzenesulfonic acid" in certain chemical databases [2].

Chemical Registry Numbers and Identifiers

The Chemical Abstracts Service registry number for 4-bromobenzenesulfonic acid hydrate is 79326-93-5 [1] [4] [6]. The anhydrous form of the compound carries a separate registry number of 138-36-3 [2] [5] [9]. These distinct registry numbers reflect the different chemical compositions between the hydrated and anhydrous forms of the compound [1] [6].

The compound is assigned the MDL number MFCD03427177 for the hydrated form [1] [12] [15]. The UNII (Unique Ingredient Identifier) for the anhydrous compound is NV4H9SM8VT, as designated by the FDA Global Substance Registration System [9] [30]. The PubChem compound identification number for the anhydrous form is 78717, while the hydrated form is cataloged under PubChem CID 16217152 [2] [6].

Additional chemical identifiers include the DSSTox Substance ID DTXSID70901732 and the Nikkaji Number J94.959K for the anhydrous compound [2]. The European chemical registration number for the hydrated form is 625-417-0 [6]. These multiple identification systems ensure comprehensive tracking and referencing across various chemical databases and regulatory frameworks [2] [6].

Identifier TypeHydrated FormAnhydrous Form
CAS Registry Number79326-93-5138-36-3
MDL NumberMFCD03427177MFCD04972106
PubChem CID1621715278717
UNII-NV4H9SM8VT
DSSTox Substance ID-DTXSID70901732

Alternative Nomenclature and Synonyms

The compound is commonly referred to by several alternative names that reflect different naming conventions and regional preferences [2] [5] [14]. The most frequently encountered synonym is "para-bromobenzenesulfonic acid," which emphasizes the para substitution pattern of the bromine atom relative to the sulfonic acid group [5] [14]. The abbreviated form "p-bromobenzenesulfonic acid" is also widely used in chemical literature [2] [5] [14].

British nomenclature typically employs "4-bromobenzenesulphonic acid," utilizing the British spelling of "sulphonic" rather than "sulfonic" [2] [13]. Additional common synonyms include "4-bromophenylsulfonic acid" and "4-bromo-benzenesulfonic acid" [2] [5]. The compound may also be referred to as "bromobenzene-4-sulfonic acid" in certain contexts [5].

International nomenclature variations include the German name "4-Brombenzolsulfonsäure" and the French designation "Acide 4-bromobenzènesulfonique" [14] [17]. These international names follow the respective linguistic conventions while maintaining the systematic chemical structure description [14] [17].

Trade names and commercial designations vary among chemical suppliers, though the compound is most commonly marketed under its systematic name or close variants thereof [1] [4] [12]. Some suppliers may use proprietary catalog numbers or internal designations for inventory management purposes [1] [4].

Naming ConventionAlternative Names
Common Namespara-bromobenzenesulfonic acid, p-bromobenzenesulfonic acid
British Nomenclature4-bromobenzenesulphonic acid
Systematic Variations4-bromophenylsulfonic acid, bromobenzene-4-sulfonic acid
International Names4-Brombenzolsulfonsäure (German), Acide 4-bromobenzènesulfonique (French)

Classification Within Organic Sulfonic Acids

4-Bromobenzenesulfonic acid hydrate belongs to the class of organic sulfonic acids, specifically categorized as an aromatic sulfonic acid [19] [21] [24]. Sulfonic acids are organosulfur compounds characterized by the general formula R-SO₃H, where R represents an organic substituent group [19] [21]. The compound falls within the subclass of benzenesulfonic acid derivatives, which are among the most important aromatic sulfonic acids in organic chemistry [24] [25].

The classification hierarchy places this compound within the broader category of organosulfur compounds, more specifically under aromatic sulfonates [19] [21]. Aromatic sulfonic acids are distinguished from their aliphatic counterparts by the presence of the sulfonic acid group directly attached to an aromatic ring system [19] [23]. This structural feature imparts unique chemical properties and reactivity patterns characteristic of aromatic sulfonation products [23] [24].

Within the benzenesulfonic acid family, 4-bromobenzenesulfonic acid is classified as a halogenated aromatic sulfonic acid due to the presence of the bromine substituent [24] [26]. This dual functionality - combining halogen substitution with sulfonic acid functionality - places the compound in a specialized category useful for various synthetic applications [24] [26]. The compound represents a typical product of electrophilic aromatic substitution reactions applied to halogenated benzene derivatives [23] [24].

The sulfonic acid group exhibits strong acidic properties, making 4-bromobenzenesulfonic acid a member of the strong organic acids category [19] [21] [25]. Unlike carboxylic acids, sulfonic acids are nearly completely ionized in aqueous solution, placing them among the most acidic organic compounds [21] [25]. This classification is particularly relevant for understanding the compound's chemical behavior and potential applications in acid-catalyzed reactions [21] [26].

Classification LevelCategory
Compound ClassOrganosulfur compounds
SubclassAromatic sulfonic acids
FamilyBenzenesulfonic acid derivatives
Specific TypeHalogenated aromatic sulfonic acid
Functional ClassificationStrong organic acid
Structural TypePara-disubstituted benzene derivative

Dates

Modify: 2023-08-16

Explore Compound Types